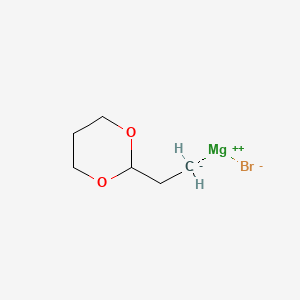
(1,3-二氧六环-2-基乙基)溴化镁
描述
(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent, which is a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules. The molecular formula of (1,3-Dioxan-2-ylethyl)magnesium bromide is C6H11BrMgO2, and it is typically available as a solution in tetrahydrofuran (THF) .
科学研究应用
(1,3-Dioxan-2-ylethyl)magnesium bromide has several applications in scientific research, including:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Involved in the synthesis of febrifugine-based antimalarial drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Radiolabeling: Employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .
作用机制
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of functional groups, such as carbonyl groups in aldehydes and ketones .
Mode of Action
(1,3-Dioxan-2-ylethyl)magnesium bromide, as a Grignard reagent, is known to participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present in polar bonds . This can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
Grignard reagents, including (1,3-dioxan-2-ylethyl)magnesium bromide, are commonly used in organic synthesis to form carbon-carbon bonds . This suggests that they could potentially influence a wide range of biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
Given its reactivity, it is likely to interact with a wide range of molecules and could potentially have diverse effects depending on the specific context and conditions .
Action Environment
The action of (1,3-Dioxan-2-ylethyl)magnesium bromide is highly dependent on the environment. As a Grignard reagent, it is extremely sensitive to moisture and can react violently with water . Therefore, it is typically used under anhydrous conditions . The presence of certain functional groups can also influence its reactivity .
准备方法
Synthetic Routes and Reaction Conditions: (1,3-Dioxan-2-ylethyl)magnesium bromide is prepared through the reaction of 2-(2-bromoethyl)-1,3-dioxane with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H11BrO2+Mg→C6H11BrMgO2
Industrial Production Methods: In an industrial setting, the preparation of (1,3-Dioxan-2-ylethyl)magnesium bromide involves large-scale reactors equipped with efficient stirring and temperature control systems. The process ensures the complete reaction of the starting materials and the formation of a high-purity product. The reaction mixture is typically filtered to remove any unreacted magnesium and other impurities, followed by distillation to obtain the desired concentration of the Grignard reagent in THF .
化学反应分析
Types of Reactions: (1,3-Dioxan-2-ylethyl)magnesium bromide primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Formation of Enamides: Used in Grignard addition-acylation methods to prepare enamides.
Preparation of Trisubstituted Allenes: Reacts with propargylic ammonium salts to form trisubstituted allenes.
Common Reagents and Conditions:
Solvent: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Inert Atmosphere: Nitrogen or argon is used to prevent the reagent from reacting with moisture or oxygen.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Enamides: Resulting from Grignard addition-acylation methods.
Trisubstituted Allenes: Produced from reactions with propargylic ammonium salts .
相似化合物的比较
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: Another Grignard reagent with a similar structure but a different ring size.
Methylmagnesium bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium bromide: Another common Grignard reagent with a different alkyl group.
Uniqueness: (1,3-Dioxan-2-ylethyl)magnesium bromide is unique due to its specific ring structure, which imparts different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of certain complex molecules where other Grignard reagents may not be as effective .
属性
IUPAC Name |
magnesium;2-ethyl-1,3-dioxane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDOBDFYXFIPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452623 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-44-6 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


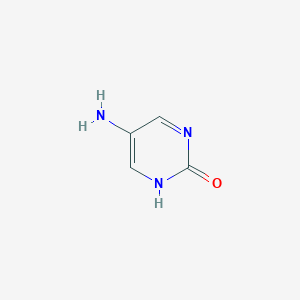
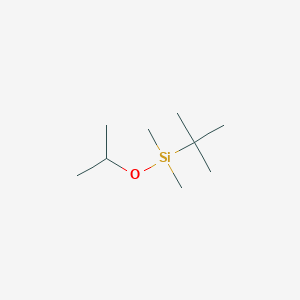
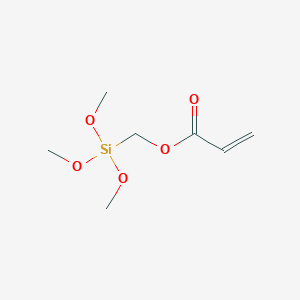
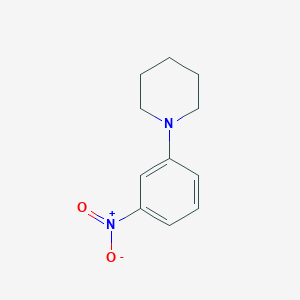
![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)
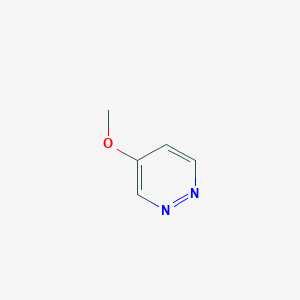

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)
![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)
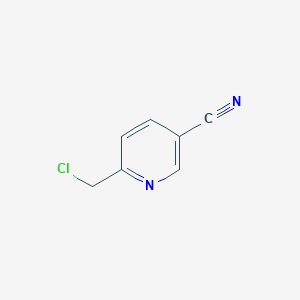
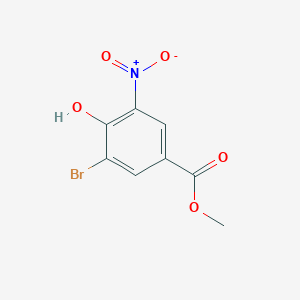

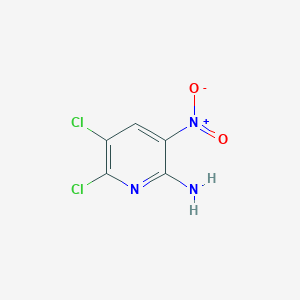
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
